molecular formula C13H12ClFN2O3 B2624220 4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile CAS No. 2261254-45-7

4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile

Cat. No.: B2624220
CAS No.: 2261254-45-7
M. Wt: 298.7
InChI Key: COAJTOHEOBKBEG-UHFFFAOYSA-N
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Description

4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile is a synthetic organic compound that features a morpholine ring substituted with a nitrile group and an acetyl group linked to a 2-chloro-4-fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of 2-chloro-4-fluorophenoxyacetic acid: This can be achieved by reacting 2-chloro-4-fluorophenol with chloroacetic acid under basic conditions.

    Acylation of morpholine: Morpholine is acylated with 2-chloro-4-fluorophenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the nitrile group: The nitrile group can be introduced by reacting the acylated morpholine with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetyl group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.

Major Products Formed

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of morpholine derivatives with biological systems.

    Industrial Chemistry: The compound can be utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile is unique due to its combination of a morpholine ring, nitrile group, and 2-chloro-4-fluorophenoxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[2-(2-chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O3/c14-11-5-9(15)1-2-12(11)20-8-13(18)17-3-4-19-7-10(17)6-16/h1-2,5,10H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAJTOHEOBKBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)COC2=C(C=C(C=C2)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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